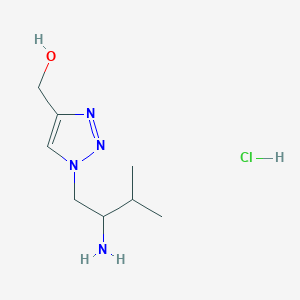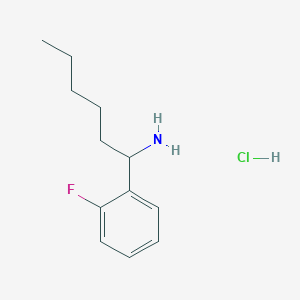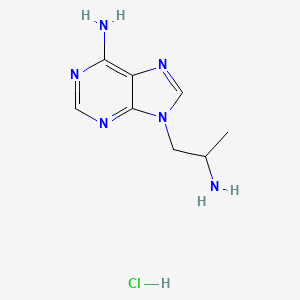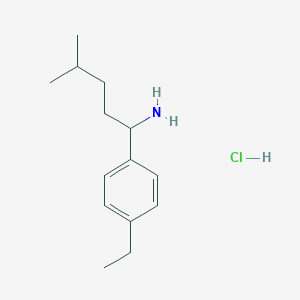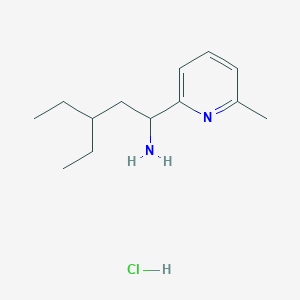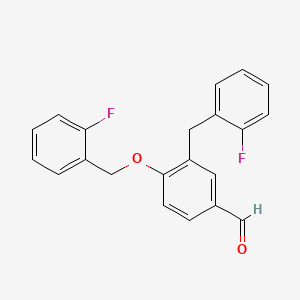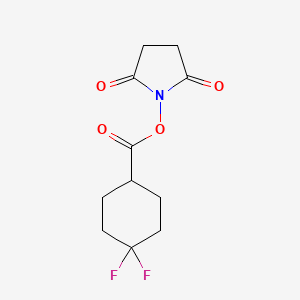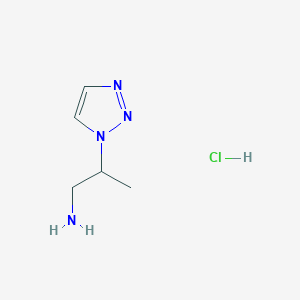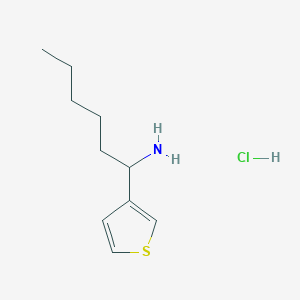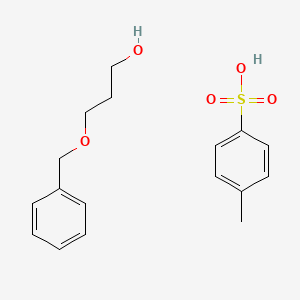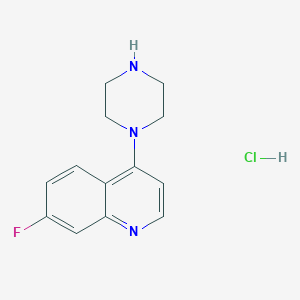
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride
Vue d'ensemble
Description
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is a derivative of ciprofloxacin, a potent and widely used antibiotic from the fluoroquinolone family . It has a molecular formula of C13H15ClFN3 and a molecular weight of 267.73 g/mol.
Synthesis Analysis
The synthesis of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride involves the modification of ciprofloxacin derivatives at C-7 of the piperazine ring . The derivatives N-acetyl-, N-benzoyl-, N-ethyl-, and N-benzyl-ciprofloxacin were synthesized . Another study synthesized a series of novel 1-cyclopropyl-6-fluoro-4-oxo-7-(4-substitutedpiperazin-1-yl)-1,4-dihydroquinoline-3-carboxylic acid analogues .Applications De Recherche Scientifique
Medicinal Chemistry: Antimicrobial Agents
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride: is structurally related to fluoroquinolones, a class of antimicrobial agents. Its fluoroquinolone analogs, like ciprofloxacin, are broad-spectrum antibiotics that target bacterial DNA gyrase and topoisomerase IV . The compound’s potential to serve as a scaffold for developing new antimicrobial agents is significant, especially in the wake of rising antibiotic resistance.
Pharmacology: Anti-Tumor Activity
Recent studies have synthesized derivatives of this compound to evaluate their anti-tumor activities. Some derivatives have shown promising results against human carcinoma cell lines, indicating the potential of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride as a precursor for cancer therapy agents .
Biotechnology: Sirtuin Inhibition
The compound’s structural analogs have been identified as potent sirtuin inhibitors. Sirtuins are a family of proteins involved in aging, transcription, apoptosis, and inflammation processes, making them a target for drug discovery in various age-related diseases .
Chemistry: Synthetic Intermediate
In synthetic chemistry, this compound can be used as an intermediate for the synthesis of more complex quinoline derivatives. These derivatives have diverse applications, including as kinase inhibitors, which are important in cancer treatment .
Materials Science: Organic Electronic Materials
Quinoline derivatives are explored for their electronic properties, which can be harnessed in organic light-emitting diodes (OLEDs) and other electronic materials. The introduction of the piperazine group may influence the material’s properties, such as thermal stability and electron mobility .
Environmental Science: Ecotoxicology Studies
While not directly used in environmental science, the compound’s derivatives could be studied for their ecotoxicological impact. Understanding the environmental fate and effects of such compounds is crucial for assessing the risks associated with their use and disposal .
Analytical Chemistry: Chromatography Standards
Compounds like 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride can be used as standards or references in chromatographic analysis, aiding in the identification and quantification of similar compounds in various samples .
Neuropharmacology: Serotonin Uptake Inhibition
Some quinoline derivatives have been reported to inhibit serotonin uptake, suggesting potential applications in the treatment of neurological disorders such as depression and anxiety .
Mécanisme D'action
Target of Action
The primary targets of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride are bacterial DNA gyrase and topoisomerase IV . These are key enzymes for DNA replication in bacteria, making them crucial targets for antibacterial activity .
Mode of Action
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride inhibits bacterial DNA synthesis by blocking the subunit A of the DNA gyrase enzyme, as well as affecting the bacterial cell wall . This disruption of DNA replication and cell wall integrity leads to the death of the bacterial cells.
Biochemical Pathways
The compound’s action on DNA gyrase and topoisomerase IV disrupts the normal replication process of the bacterial DNA . This disruption can lead to the cessation of bacterial growth and eventually bacterial cell death. The compound also affects the bacterial cell wall, further compromising the bacteria’s ability to survive .
Pharmacokinetics
The pharmacokinetics of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride involve its accumulation in phagocytic cells and its susceptibility to efflux transporters . The compound accumulates rapidly into eukaryotic cells and is active against intracellular bacteria . It remains a substrate for efflux by mrp4, a major mechanism conferring resistance .
Result of Action
The result of the action of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride is the inhibition of bacterial growth and the death of bacterial cells . This is achieved through the disruption of DNA replication and the compromise of the bacterial cell wall .
Action Environment
The action of 7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride can be influenced by environmental factors such as pH. For instance, experiments investigating the influence of pH on drug accumulation have shown that the compound’s accumulation can vary depending on the pH of the environment .
Propriétés
IUPAC Name |
7-fluoro-4-piperazin-1-ylquinoline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3.ClH/c14-10-1-2-11-12(9-10)16-4-3-13(11)17-7-5-15-6-8-17;/h1-4,9,15H,5-8H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBUDLMCELSBTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C3C=CC(=CC3=NC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-4-(piperazin-1-yl)quinoline Hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



